molecular formula C7H10N2O2 B13785279 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione CAS No. 93781-93-2

3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione

Cat. No.: B13785279
CAS No.: 93781-93-2
M. Wt: 154.17 g/mol
InChI Key: NWGMDMYBTSINEY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-diazabicyclo[221]heptane-2,7-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione typically involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This reaction affords products in high yield and enantiomeric ratio. Further modifications can deliver products possessing natural product-like scaffolds, including the diazabicyclo[2.2.1]heptane core structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and organocatalysis are likely to be employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of the diazabicyclo[2.2.1]heptane core structure, such as prolinamides and other biologically active compounds .

Scientific Research Applications

3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing biological processes and pathways. Specific details about its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione is unique due to its specific arrangement of nitrogen atoms and ketone groups within a bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

93781-93-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3,3-dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione

InChI

InChI=1S/C7H10N2O2/c1-7(2)5(10)8-3-4-9(7)6(8)11/h3-4H2,1-2H3

InChI Key

NWGMDMYBTSINEY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N2CCN1C2=O)C

Origin of Product

United States

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